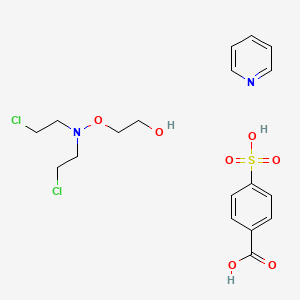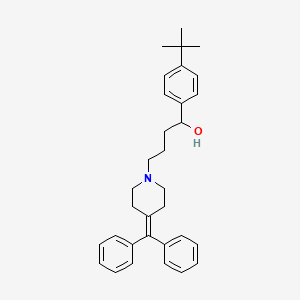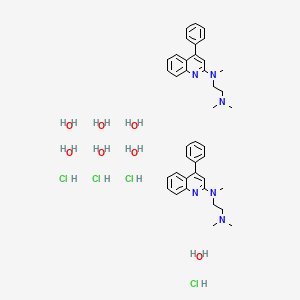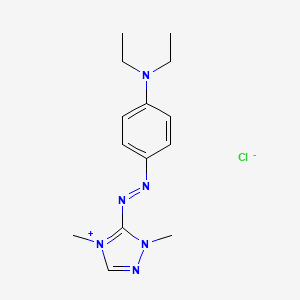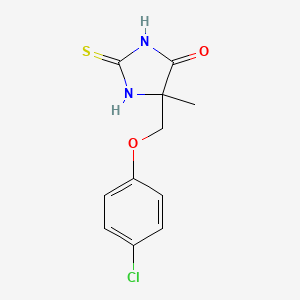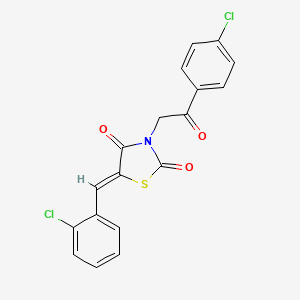
5-((2-Chlorophenyl)methylene)-3-(2-(4-chlorophenyl)-2-oxoethyl)-2,4-thiazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Chlorophenyl)methylene)-3-(2-(4-chlorophenyl)-2-oxoethyl)-2,4-thiazolidinedione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features chlorophenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-((2-Chlorophenyl)methylene)-3-(2-(4-chlorophenyl)-2-oxoethyl)-2,4-thiazolidinedione typically involves the condensation of 2-chlorobenzaldehyde with 3-(2-(4-chlorophenyl)-2-oxoethyl)-2,4-thiazolidinedione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
5-((2-Chlorophenyl)methylene)-3-(2-(4-chlorophenyl)-2-oxoethyl)-2,4-thiazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
5-((2-Chlorophenyl)methylene)-3-(2-(4-chlorophenyl)-2-oxoethyl)-2,4-thiazolidinedione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-((2-Chlorophenyl)methylene)-3-(2-(4-chlorophenyl)-2-oxoethyl)-2,4-thiazolidinedione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
5-((2-Chlorophenyl)methylene)-3-(2-(4-chlorophenyl)-2-oxoethyl)-2,4-thiazolidinedione can be compared with other thiazolidinedione derivatives, such as:
Rosiglitazone: A well-known antidiabetic drug that also contains a thiazolidinedione ring. Unlike this compound, rosiglitazone is specifically designed to activate peroxisome proliferator-activated receptor gamma (PPARγ).
Pioglitazone: Another antidiabetic drug with a thiazolidinedione structure. It shares similarities with rosiglitazone but has different pharmacokinetic properties and a distinct safety profile.
Troglitazone: An older thiazolidinedione derivative that was withdrawn from the market due to safety concerns. It also targets PPARγ but has a different chemical structure compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other thiazolidinedione derivatives.
Propiedades
Número CAS |
151956-10-4 |
|---|---|
Fórmula molecular |
C18H11Cl2NO3S |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H11Cl2NO3S/c19-13-7-5-11(6-8-13)15(22)10-21-17(23)16(25-18(21)24)9-12-3-1-2-4-14(12)20/h1-9H,10H2/b16-9- |
Clave InChI |
ATOSUXRGBJUQKS-SXGWCWSVSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


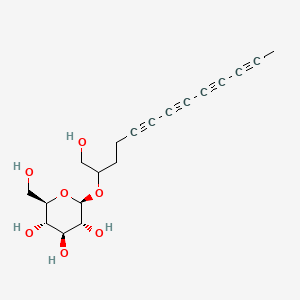

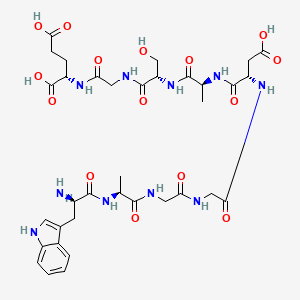
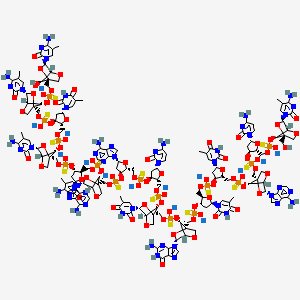
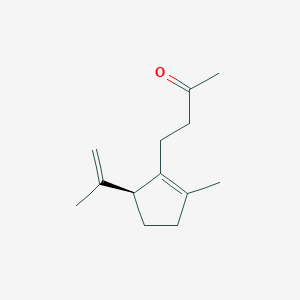
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)



